molecular formula C8H6N4O3 B1331675 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid CAS No. 332909-71-4

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B1331675
M. Wt: 206.16 g/mol
InChI Key: WIOFQADFRFYOGG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is a compound that is presumed to have a benzene ring substituted with a hydroxy group and a tetrazolyl group along with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2H-tetrazol-2-yl)benzoic acids, involves a Cu(I) catalyzed C–N coupling of halobenzoic acids with 5-(ethylthio)-1H-tetrazole followed by reductive cleavage of the thioether bond . This method demonstrates regioselectivity toward the N2-position on tetrazole and can be applied to a series of 2-halobenzoic acid substrates to yield moderate yields. This suggests that a similar approach could potentially be used for the synthesis of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid, with adjustments for the specific substitution pattern.

Molecular Structure Analysis

Although the exact molecular structure of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is not provided, we can infer from related compounds that the presence of a tetrazole ring and a carboxylic acid group would contribute to the formation of hydrogen bonds and possibly affect the crystal packing . The tetrazole ring is known for its ability to participate in various hydrogen bonding interactions, which can influence the molecular conformation and stability of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid. However, benzoic acid derivatives are known to undergo various chemical reactions, including esterification, amidation, and reactions with amines . The hydroxy group may also be involved in reactions such as etherification or serve as a hydrogen bond donor in the formation of co-crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid can be speculated based on related compounds. For instance, the presence of a hydroxy group and a carboxylic acid group typically increases the solubility in polar solvents due to hydrogen bonding . The tetrazole ring may also contribute to the acidity of the compound, as tetrazoles are known to be relatively acidic heterocycles. Additionally, the compound may exhibit photoluminescence properties, as seen in coordination polymers with similar aromatic systems .

Scientific Research Applications

Coordination Polymers and Structural Studies

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid has been utilized in the formation of coordination polymers. Song et al. (2009) explored the in situ [2 + 3] cycloaddition reactions involving various benzoic acid derivatives, including 4-(1H-tetrazol-5-yl)benzoic acid, under hydrothermal conditions. These reactions resulted in Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, demonstrating different structural topologies and photoluminescence properties (Song et al., 2009).

Crystallography and Molecular Interactions

The compound also plays a role in crystallography and molecular interaction studies. Li et al. (2008) described the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, highlighting its hydrogen-bonding and π–π stacking interactions, which link the molecules into a three-dimensional network (Li et al., 2008).

Synthetic Methodology Development

The compound is also significant in developing synthetic methodologies. Song et al. (2019) reported the preparation of 2-(2H-tetrazol-2-yl)benzoic acids through a regioselective Cu(I) catalyzed C–N coupling, showcasing its versatility in organic synthesis (Song et al., 2019).

Gas Adsorption Studies

Pachfule et al. (2011) utilized derivatives of 4-(1H-tetrazole-5-yl)benzoic acid in the synthesis and gas adsorption study of Metal Organic Frameworks (MOFs). Their research indicated significant hydrogen and CO2 adsorption capacities in these MOFs (Pachfule et al., 2011).

Sensor Development

The development of novel fluorescence probes and sensors also involves derivatives of 4-(1H-tetrazole-5-yl)benzoic acid. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, demonstrating the application of these compounds in biological and chemical sensing (Setsukinai et al., 2003).

Future Directions

The future directions for the study of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Similar compounds have shown promise as anticancer agents , suggesting potential avenues for future research.

properties

IUPAC Name

2-hydroxy-4-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFQADFRFYOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357635
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid

CAS RN

332909-71-4
Record name 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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